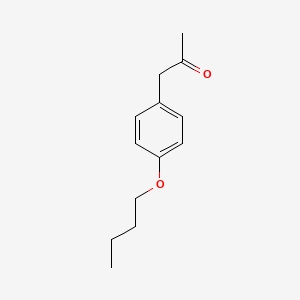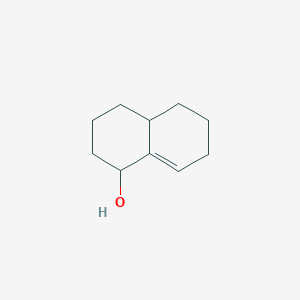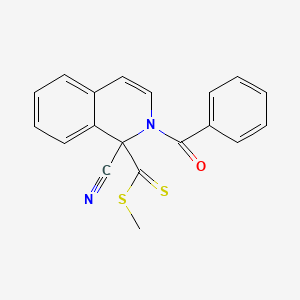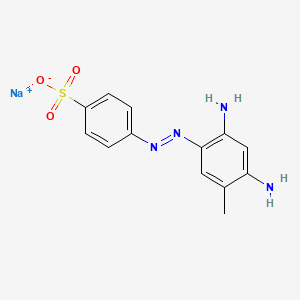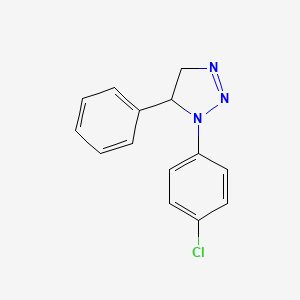
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the triazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole typically involves cyclization reactions. One common method involves the reaction of 4-chlorobenzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions and yields the desired triazole compound .
Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells . The specific pathways and molecular targets depend on the biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical reactivity and biological activities.
Indole Derivatives: Indole compounds have a benzene ring fused to a five-membered nitrogen-containing ring and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10480-37-2 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12ClN3/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
LBYGURSOGLWBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


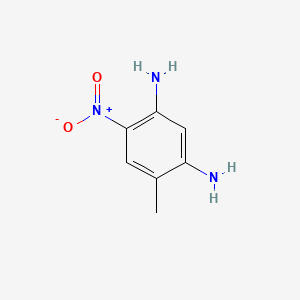
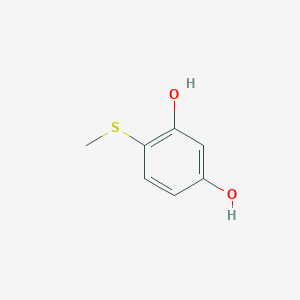
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
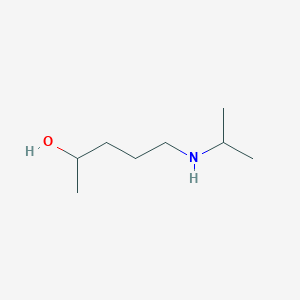
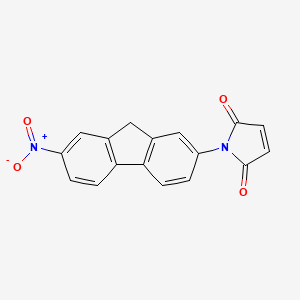
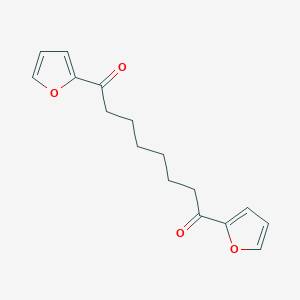
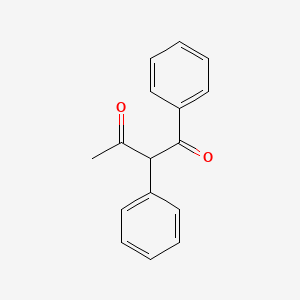
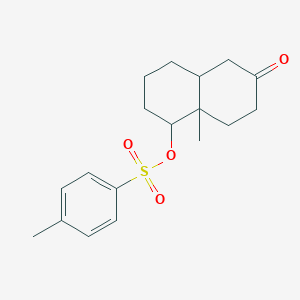
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
